molecular formula C26H32N4O6 B13394872 (R)-2-((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid

(R)-2-((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid

Cat. No.: B13394872
M. Wt: 496.6 g/mol
InChI Key: ZJLNQOIFTYLCHC-UHFFFAOYSA-N
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Description

®-2-(®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Amidation: The protected amino compound is then subjected to amidation reactions to introduce the butanamido and ureidopentanoic acid moieties. This involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the amide bonds, converting them into amines under specific conditions.

    Substitution: The Fmoc group can be removed through nucleophilic substitution reactions using piperidine, revealing the free amino group for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex.

    Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Amine derivatives.

    Substitution: Free amino compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group provides a stable protecting group for amino acids, allowing for the stepwise construction of peptides.

Biology

In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular signaling pathways.

Medicine

In medicine, peptides synthesized using this compound can serve as therapeutic agents, including peptide-based drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for research and development, as well as in the manufacture of peptide-based products.

Mechanism of Action

The mechanism of action of ®-2-(®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The Fmoc group can be removed under mild conditions using piperidine, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-2-(®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid offers unique stability and reactivity due to its specific structure. The presence of the ureidopentanoic acid moiety provides additional functionalization options, making it versatile for various synthetic applications.

Properties

Molecular Formula

C26H32N4O6

Molecular Weight

496.6 g/mol

IUPAC Name

5-(carbamoylamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoic acid

InChI

InChI=1S/C26H32N4O6/c1-15(2)22(23(31)29-21(24(32)33)12-7-13-28-25(27)34)30-26(35)36-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,29,31)(H,30,35)(H,32,33)(H3,27,28,34)

InChI Key

ZJLNQOIFTYLCHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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